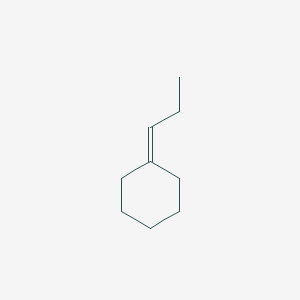

Propylidenecyclohexane

説明

Propylidenecyclohexane is a cyclohexane derivative featuring a propylidene substituent (a three-carbon chain with a double bond, likely in the allylic position). It is utilized in organic synthesis and pharmaceutical research, as evidenced by its inclusion in safety guidelines for parenteral drug products . Its reactivity is exemplified in epoxidation reactions; for instance, this compound oxide undergoes hydrolysis to yield two products (95% and 5% yields) with distinct NMR and IR profiles. Key spectral data include:

- Major product (95% yield): NMR δ 5.35 (t, J = 2.5 Hz, 1H), IR 3370 and 970 cm⁻¹.

- Minor product (5% yield): NMR δ 5.47 (t, J = 2.5 Hz, 1H), IR 3330, 1003, 960, and 917 cm⁻¹ .

特性

CAS番号 |

2129-93-3 |

|---|---|

分子式 |

C9H16 |

分子量 |

124.22 g/mol |

IUPAC名 |

propylidenecyclohexane |

InChI |

InChI=1S/C9H16/c1-2-6-9-7-4-3-5-8-9/h6H,2-5,7-8H2,1H3 |

InChIキー |

CVVPSCOTSPAXLS-UHFFFAOYSA-N |

正規SMILES |

CCC=C1CCCCC1 |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

Propylidenecyclohexane can be synthesized through several methods. One common approach involves the reaction of cyclohexanone with propylmagnesium bromide, followed by dehydration to form the desired product. The reaction conditions typically involve the use of anhydrous solvents and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the catalytic hydrogenation of cyclohexene in the presence of a propylidene precursor. This method allows for large-scale production with high efficiency and cost-effectiveness.

化学反応の分析

Types of Reactions

Propylidenecyclohexane undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form cyclohexanone and propionic acid.

Reduction: Hydrogenation of this compound can yield cyclohexane and propylcyclohexane.

Substitution: Halogenation reactions can introduce halogen atoms into the cyclohexane ring or the propylidene group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Catalysts such as palladium on carbon (Pd/C) are used for hydrogenation reactions.

Substitution: Halogenation reactions often use reagents like bromine or chlorine under controlled conditions.

Major Products Formed

Oxidation: Cyclohexanone and propionic acid.

Reduction: Cyclohexane and propylcyclohexane.

Substitution: Halogenated derivatives of this compound.

科学的研究の応用

Propylidenecyclohexane has several applications in scientific research, including:

Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.

Biology: Studies have explored its potential as a bioactive compound with antimicrobial properties.

Medicine: Research is ongoing to investigate its potential therapeutic applications, including its use as an intermediate in drug synthesis.

Industry: It is used in the production of specialty chemicals and as a solvent in various industrial processes.

作用機序

The mechanism of action of propylidenecyclohexane involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes and receptors, leading to various biochemical effects. The exact molecular targets and pathways are still under investigation, but it is believed to exert its effects through modulation of cellular signaling pathways and enzyme activity.

類似化合物との比較

n-Propylcyclohexane

- Structure : Saturated cyclohexane with a linear n-propyl substituent.

- Combustion Chemistry : A detailed kinetic model for n-propylcyclohexane (n-Pch) combustion was developed, validated against experimental data. Its combustion behavior is influenced by C-C bond scission and radical interactions, differing from unsaturated analogs like Propylidenecyclohexane .

- Key Difference : The absence of a double bond in n-Pch reduces its reactivity in electrophilic addition but enhances thermal stability during combustion .

Ethylcyclohexane

- Structure : Cyclohexane with an ethyl group.

- Analytical Data : In coprocessing studies, ethylcyclohexane exhibited a relative abundance of 0.989 (method unspecified), suggesting distinct separation or detection characteristics compared to this compound .

- Reactivity : Ethylcyclohexane’s saturated structure limits its utility in epoxidation, contrasting with this compound’s double bond-driven reactivity .

4-Heptylcyclohexanone

- Structure: Cyclohexanone with a heptyl chain.

- Safety Profile: Like this compound, it requires handling by qualified personnel in controlled facilities.

1,3,4-Trimethylcyclohexane

- Structure : Cyclohexane with three methyl groups.

- Analytical Data : Relative abundances of 0.625–0.823 were observed, indicating variability in reactivity or stability under coprocessing conditions compared to this compound .

Data Tables

Table 1: Spectral Comparison of this compound Oxide and Products

Table 2: Relative Abundances of Cyclohexane Derivatives in Coprocessing

| Compound | Relative Abundance |

|---|---|

| Ethylcyclohexane | 0.989 |

| 1,3,4-Trimethylcyclohexane | 0.625–0.823 |

| n-Propylcyclopentane | 0.773–0.887 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。